
Dimethyl arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl arsenate, also known as dimethylarsinic acid, is an organoarsenic compound with the chemical formula (CH₃)₂AsO₂H. It is a derivative of arsenic acid where two hydrogen atoms are replaced by methyl groups. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl arsenate can be synthesized through the methylation of arsenic compounds. One common method involves the reaction of arsenic trioxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
As2O3+4CH3I+6NaOH→2(CH3)2AsO2Na+3H2O+4NaI
The resulting sodium dimethylarsinate can then be acidified to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of arsenic acid using methylating agents such as dimethyl sulfate or methyl iodide. The process typically involves controlled reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl arsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: this compound is studied for its effects on biological systems, including its role in arsenic metabolism and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.
Wirkmechanismus
The mechanism of action of dimethyl arsenate involves its interaction with cellular components. It is known to inhibit various enzymes by binding to thiol groups, leading to the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA. The molecular targets include enzymes involved in cellular respiration and DNA repair pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl arsenate is similar to other methylated arsenic compounds such as monomethyl arsenate and trimethylarsine oxide. it is unique in its specific reactivity and applications:
Monomethyl Arsenate: Less methylated and has different reactivity and toxicity profiles.
Trimethylarsine Oxide: More methylated and volatile, with distinct applications in organic synthesis and industrial processes.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
34442-00-7 |
|---|---|
Molekularformel |
C2H7AsO4 |
Molekulargewicht |
170.00 g/mol |
IUPAC-Name |
dimethoxyarsinic acid |
InChI |
InChI=1S/C2H7AsO4/c1-6-3(4,5)7-2/h1-2H3,(H,4,5) |
InChI-Schlüssel |
DVUATXGAAOINPS-UHFFFAOYSA-N |
Kanonische SMILES |
CO[As](=O)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


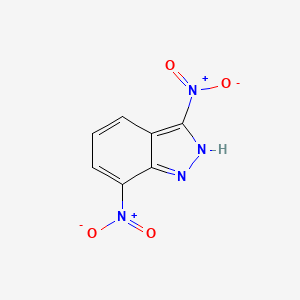
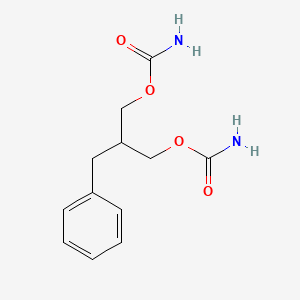
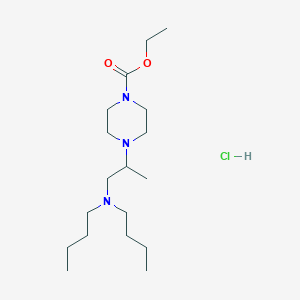
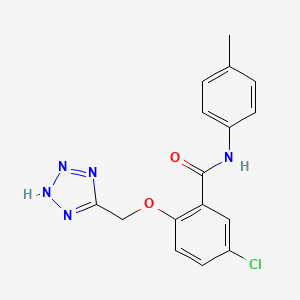

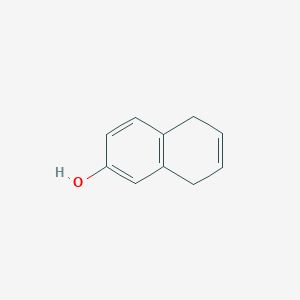
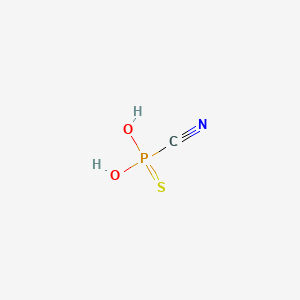
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

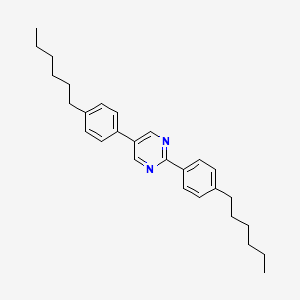
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
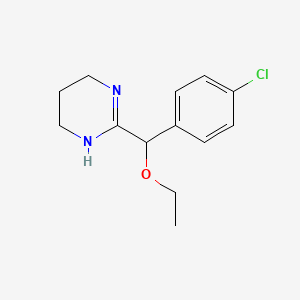
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
